N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a thiazole ring substituted at the 4-position with a 3,4-dimethylphenyl group. The 5-nitrothiophene-2-carboxamide moiety is linked to the thiazole via an amide bond.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-3-4-11(7-10(9)2)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPRSOKVWGPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via nitration of thiophene derivatives using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrothiophene carboxylic acid using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield. Additionally, purification steps such as recrystallization and chromatography would be scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Substitution: The thiazole and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the electrophilic reagent used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry
In the industrial sector, this compound is explored for its use in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thiazole and thiophene rings can interact with hydrophobic pockets in proteins, affecting their function. The carboxamide group can form hydrogen bonds with active site residues, enhancing binding affinity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 3,4-dimethylphenyl substituent distinguishes it from other nitrothiophene carboxamides. Key analogs include:
| Compound Name | Substituent on Thiazole (Position 4) | Key Structural Features |
|---|---|---|
| N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | 3,4-Dimethylphenyl | Methyl groups enhance hydrophobicity |
| N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Cpd 11) | 3,4-Difluorophenyl | Fluorine atoms increase electronegativity |
| N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Cpd 14) | 4-Cyanophenyl | Cyano group introduces polar interactions |
| N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | 4-Fluorophenyl + 5-methylthiazole | Methylthiazole alters steric bulk |
Key Observations :
Physicochemical Properties
| Property | Target Compound | Compound 11 (3,4-Difluorophenyl) | Compound 14 (4-Cyanophenyl) |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S₂ (estimated) | C₁₄H₇F₂N₃O₃S₂ | C₁₅H₈N₄O₃S₂ |
| Molecular Weight | ~385.4 g/mol | 391.3 g/mol | 380.4 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.3 |
Notes:
- The target compound’s higher LogP aligns with its methyl groups, suggesting better passive diffusion across lipid bilayers than cyano- or fluoro-substituted analogs .
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C23H20N4O3S
- Molecular Weight : 444.50 g/mol
- CAS Number : 438228-77-4
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. Its structure suggests potential interactions with targets such as:
- MDM2 : A negative regulator of the p53 tumor suppressor.
- XIAP : An inhibitor of apoptosis proteins.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple signaling pathways.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound in a mouse model demonstrated a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation. -
Synergistic Effects with Other Agents :
Research has also shown that combining this compound with standard chemotherapy agents enhances its efficacy. For instance, co-treatment with doxorubicin resulted in a synergistic effect against breast cancer cells, reducing IC50 values significantly.
Safety and Toxicity
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
